molecular formula C15H12FN3O B3037582 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide CAS No. 483359-47-3

2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide

Cat. No. B3037582
CAS RN: 483359-47-3
M. Wt: 269.27 g/mol
InChI Key: MSHDXPVHYHLZER-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide, also known as 2-CNFPP, is a heterocyclic compound derived from propanamide and pyridine, and is a derivative of the 4-aminopyridine family. This compound is a versatile building block that has been used in a variety of chemical synthesis applications and scientific research applications.

Mechanism Of Action

The mechanism of action of 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been linked to the compound’s potential therapeutic effects, including neuroprotection and anticonvulsant activity.
Biochemical and Physiological Effects
2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been found to have neuroprotective and anticonvulsant effects, as well as anti-inflammatory and analgesic effects. In addition, 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide has been found to have antioxidant activity, which has been linked to its potential therapeutic benefits.

Advantages And Limitations For Lab Experiments

2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide has several advantages for use in laboratory experiments. The compound is relatively inexpensive and is readily available from chemical suppliers. In addition, the compound is relatively stable and has a low toxicity profile. However, there are some limitations to using 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide in laboratory experiments. The compound’s mechanism of action is not yet fully understood, and its effects on humans are not yet known. In addition, the compound is not approved for use in humans, and its use in laboratory experiments is limited to animal studies.

Future Directions

There are a number of potential future directions for the use of 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide. The compound could be further studied for its potential therapeutic applications, including its potential use as a neuroprotective and anticonvulsant agent. In addition, 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide could be further studied for its potential use as an antioxidant, anti-inflammatory, and analgesic agent. Finally, 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide could be studied for its potential use as a building block for the synthesis of molecules for drug discovery studies and as a ligand for medicinal chemistry studies.

Scientific Research Applications

2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and materials science. The compound has been used as a building block for the synthesis of molecules for drug discovery studies, and it has also been used as a ligand for medicinal chemistry studies. In addition, 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide has been used as a precursor for the synthesis of materials for use in materials science applications.

properties

IUPAC Name

2-cyano-N-(2-fluorophenyl)-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-13-3-1-2-4-14(13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-8,12H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHDXPVHYHLZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(CC2=CC=NC=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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